Cholen-24-oic acid
Overview
Description
Cholen-24-oic acid is a useful research compound. Its molecular formula is C24H40O2 and its molecular weight is 360.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mechanism of Cholic Acid Dehydroxylation : Samuelsson et al. demonstrated that the 7α-dehydroxylation of cholic acid occurs in vivo in the mammal intestine, leading to the formation of 3α,12α-dihydroxy-5β-chol-6-en-24-oic acid. This research suggests an understanding of the microbial metabolism of bile acids in the human intestine, which has implications for gastrointestinal health and disease (Ferrari, Scolastico, & Beretta, 1977).
Biomarker in Liver Disease : A study by Tohma et al. developed a sensitive assay for 3β,12α-dihydroxy-5-cholen-24-oic acid and related bile acids in human serum. This compound was found in significant amounts in the serum of an infant with liver disease, suggesting its potential use as a biomarker for liver disorders (Tohma, Takeshita, Mahara, Kurosawa, & Makino, 1987).
Antigenic Properties in Immunochemistry : Research by Yamauchi et al. described the preparation and antigenic property of 3β-hydroxy-5-cholen-24-oic acid conjugates, which showed high titer and specificity. This study is relevant for developing specific antibodies in immunochemical analysis (Yamauchi, Kojima, & Nakayama, 1983).
Biomarkers for Niemann-Pick Type C Disease : Maekawa et al. developed a method for measuring 3β-sulfooxy-7β-N-acetylglucosaminyl-5-cholen-24-oic acid in urine. Elevated levels of this compound in Niemann-Pick Type C (NPC) patients suggest its potential as a biomarker for NPC disease (Maekawa et al., 2013).
Determination in Human Serum : Another study by Tohma et al. developed a quantitative assay for 3β-hydroxy-5-cholen-24-OIC acid and its sulfate in human serum. This research contributes to the understanding of bile acid metabolism and its implications in health and disease (Tohma, Wajima, Mahara, Kurosawa, & Makino, 1984).
NMR Spectroscopy in Bile Acid Metabolites : A study by Kakiyama et al. provided comprehensive resonance assignments for 3β,7β-dihydroxy-5-cholen-24-oic acid multi-conjugates using NMR spectroscopy. This research aids in characterizing bile acid metabolites, which is important for understanding liver function and bile acid-related diseases (Kakiyama, Ogawa, Iida, Yasuo, Mushiake, Goto, Mano, Goto, & Nambara, 2006).
Properties
IUPAC Name |
4-(10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKLZQLYODPWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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